![molecular formula C17H14N2 B184056 8,9-dimethyl-11H-indolo[3,2-c]quinoline CAS No. 4295-33-4](/img/structure/B184056.png)
8,9-dimethyl-11H-indolo[3,2-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-dimethyl-11H-indolo[3,2-c]quinoline is a useful research compound. Its molecular formula is C17H14N2 and its molecular weight is 246.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
8,9-Dimethyl-11H-indolo[3,2-c]quinoline has been investigated for several pharmacological properties:
- Anticancer Activity : This compound has shown promising results as an anticancer agent. For instance, its analogs have demonstrated cytotoxic effects against pancreatic cancer cell lines (BxPC-3 and AsPC-1), with IC50 values indicating effective dose-dependent responses . The mechanism of action may involve DNA intercalation and disruption of cellular processes.
- Antimicrobial Properties : Indoloquinoline derivatives exhibit broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit various bacterial strains and fungi, making them potential candidates for antibiotic development .
- Antimalarial Effects : The compound's structural features suggest it could be effective against malaria parasites. Preliminary studies have indicated activity against Plasmodium falciparum, the causative agent of malaria.
- DYRK1A Kinase Inhibition : this compound has also been identified as a selective inhibitor of DYRK1A kinase, which is implicated in several neurodegenerative diseases. This inhibition could offer therapeutic avenues for conditions like Down syndrome and Alzheimer's disease .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of this compound derivatives revealed their efficacy against various cancer cell lines. The derivatives were tested using MTT assays to determine cytotoxicity. Results indicated that certain modifications to the indoloquinoline structure enhanced activity against metastatic cancer cells while maintaining low toxicity towards normal cells.
Compound | Cancer Cell Line | IC50 (nM) | Selectivity Index |
---|---|---|---|
1 | BxPC-3 | 336.5 | 5 |
2 | AsPC-1 | 347.5 | 5 |
This selectivity suggests that these compounds could be developed into targeted cancer therapies with reduced side effects compared to conventional treatments.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of indolo[3,2-c]quinoline derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated significant bactericidal effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
A | Staphylococcus aureus | 12 |
B | Escherichia coli | 16 |
These findings highlight the potential of indoloquinolines as alternatives or adjuncts to current antimicrobial therapies.
Analyse Des Réactions Chimiques
N-Substitution Reactions
The quinoline nitrogen (N-11) exhibits nucleophilic character, enabling alkylation and arylation under mild conditions. For example:
- Methylation : Reaction with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives (88% efficiency) .
- Aminomethylation : Treatment with diethylaminomethyl chloride forms 9-diethylaminomethyl derivatives, a modification linked to enhanced bioactivity .
Key Data :
Reagent | Product | Yield | Source |
---|---|---|---|
CH₃I | N-methyl-8,9-dimethyl-11H-indolo[3,2-c]quinoline | 88% | |
ClCH₂NEt₂ | 9-(diethylaminomethyl)-8,9-dimethyl derivative | 72% |
Electrophilic Aromatic Substitution (EAS)
The indole moiety undergoes regioselective electrophilic substitutions:
- Nitration : Nitric acid in acetic acid introduces nitro groups at position 6 (para to the indole nitrogen) .
- Halogenation : Bromine in DCM selectively substitutes position 10, forming 10-bromo derivatives .
Limitations : Methyl groups at positions 8 and 9 sterically hinder substitutions at adjacent positions (e.g., C-7 and C-10) .
Photochemical Reactions
UV irradiation induces unique transformations:
- 6π-Electrocyclic Ring Expansion : Under UV light (254 nm), the compound undergoes cyclization to form fused polycyclic systems (e.g., indolo[2,3-c]pyrrolo[3,2,1-ij]quinolin-7-ones) in yields up to 85% .
- Oxidative Dehydrogenation : Photoreactions in the presence of oxygen yield aromatized products .
Mechanistic Pathway :
- Photoexcitation generates a zwitterionic intermediate.
- 6π-electrocyclic closure forms a dihydroquinoline ring.
- Aromatization via oxygen-mediated dehydrogenation .
Metal-Catalyzed Cross-Couplings
The compound participates in palladium-catalyzed reactions:
- Suzuki-Miyaura Coupling : Brominated derivatives at C-10 react with arylboronic acids to form biaryl systems (e.g., 10-phenyl-8,9-dimethyl derivative, 78% yield) .
- Buchwald-Hartwig Amination : Amination at C-6 using Pd(OAc)₂/XPhos affords 6-amino derivatives (65–82% yield) .
Optimized Conditions :
Reaction | Catalyst | Base | Solvent | Yield |
---|---|---|---|---|
Suzuki | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 78% |
Buchwald | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 82% |
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound undergoes metabolism:
- Oxidative Demethylation : Cytochrome P450 enzymes oxidize methyl groups to hydroxymethyl or carboxylic acid moieties, altering solubility and activity .
- DNA Intercalation : Planar aromatic system intercalates into DNA, facilitated by π-π stacking and hydrogen bonding with nucleotide bases .
Structure-Activity Relationship (SAR) :
Modification | Effect on Bioactivity |
---|---|
N-Methylation | ↑ Lipophilicity, ↓ solubility |
10-Iodo substitution | ↑ Selectivity for kinase inhibitors (DYRK1A IC₅₀ = 0.12 μM) |
Comparative Reactivity with Analogues
The methyl groups at C-8/C-9 confer distinct reactivity compared to unsubstituted indoloquinolines:
Stability Under Acidic/Basic Conditions
Propriétés
Numéro CAS |
4295-33-4 |
---|---|
Formule moléculaire |
C17H14N2 |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
8,9-dimethyl-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C17H14N2/c1-10-7-13-14-9-18-15-6-4-3-5-12(15)17(14)19-16(13)8-11(10)2/h3-9,19H,1-2H3 |
Clé InChI |
ZBPLPEDXBIATNN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC3=C2C=NC4=CC=CC=C43 |
SMILES canonique |
CC1=CC2=C(C=C1C)NC3=C2C=NC4=CC=CC=C43 |
Key on ui other cas no. |
4295-33-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.